molecular formula C28H25ClN4O2 B283668 N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(3-chlorophenyl)-2-furamide

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(3-chlorophenyl)-2-furamide

Cat. No.: B283668
M. Wt: 485 g/mol
InChI Key: YDKKSZNAXJYEKN-UHFFFAOYSA-N
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Description

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(3-chlorophenyl)-2-furamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(3-chlorophenyl)-2-furamide typically involves multiple steps, including the formation of the benzotriazole ring and the subsequent attachment of the furan and carboxamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(3-chlorophenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted furan and carboxamide compounds.

Scientific Research Applications

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(3-chlorophenyl)-2-furamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(3-chlorophenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions and enzymes, potentially inhibiting their activity. The furan ring and carboxamide group may also contribute to the compound’s overall biological activity by interacting with cellular components and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide
  • N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide

Uniqueness

Compared to similar compounds, N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(3-chlorophenyl)-2-furamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H25ClN4O2

Molecular Weight

485 g/mol

IUPAC Name

N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C28H25ClN4O2/c1-3-4-6-19-9-11-22(12-10-19)33-31-24-15-18(2)23(17-25(24)32-33)30-28(34)27-14-13-26(35-27)20-7-5-8-21(29)16-20/h5,7-17H,3-4,6H2,1-2H3,(H,30,34)

InChI Key

YDKKSZNAXJYEKN-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl)C

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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